molecular formula C19H13Cl2NO B5610646 N-{[1,1'-BIPHENYL]-4-YL}-2,4-DICHLOROBENZAMIDE

N-{[1,1'-BIPHENYL]-4-YL}-2,4-DICHLOROBENZAMIDE

Cat. No.: B5610646
M. Wt: 342.2 g/mol
InChI Key: LALCNUJGTNKKRY-UHFFFAOYSA-N
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Description

N-{[1,1’-BIPHENYL]-4-YL}-2,4-DICHLOROBENZAMIDE is an organic compound that features a biphenyl group and a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-BIPHENYL]-4-YL}-2,4-DICHLOROBENZAMIDE typically involves the reaction of 4-aminobiphenyl with 2,4-dichlorobenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-{[1,1’-BIPHENYL]-4-YL}-2,4-DICHLOROBENZAMIDE may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-BIPHENYL]-4-YL}-2,4-DICHLOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized to form biphenyl quinones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Biphenyl quinones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-{[1,1’-BIPHENYL]-4-YL}-2,4-DICHLOROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[1,1’-BIPHENYL]-4-YL}-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets. The biphenyl group can intercalate into biological membranes or bind to proteins, affecting their function. The dichlorobenzamide moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[1,1’-BIPHENYL]-4-YL}-9,9-DIMETHYL-9H-FLUOREN-2-AMINE
  • N-{[1,1’-BIPHENYL]-4-YL}-2-BROMOETHAN-1-ONE
  • N-{[1,1’-BIPHENYL]-4-YL}-4-METHOXYBENZAMIDE

Uniqueness

N-{[1,1’-BIPHENYL]-4-YL}-2,4-DICHLOROBENZAMIDE is unique due to the presence of both biphenyl and dichlorobenzamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4-dichloro-N-(4-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO/c20-15-8-11-17(18(21)12-15)19(23)22-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALCNUJGTNKKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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